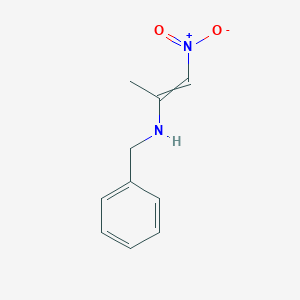

N-Benzyl-1-nitroprop-1-en-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

85290-52-4 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-benzyl-1-nitroprop-1-en-2-amine |

InChI |

InChI=1S/C10H12N2O2/c1-9(8-12(13)14)11-7-10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3 |

InChI Key |

UWJGPPJPERDPLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[N+](=O)[O-])NCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of N Benzyl 1 Nitroprop 1 En 2 Amine

Electron Density Distribution and Reactivity Predictions in Nitroenamine Systems

The reactivity of nitroenamine systems, such as N-Benzyl-1-nitroprop-1-en-2-amine, is dictated by the distribution of electron density across the molecule. The nitro group (NO2), being a potent electron-withdrawing group, significantly polarizes the C=C double bond. This creates an electron-deficient β-carbon and an electron-rich α-carbon relative to the nitro group. The nitrogen atom of the enamine moiety, with its lone pair of electrons, donates electron density into the π-system, further influencing the molecule's reactivity.

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the reactivity of such complex molecules. nih.govresearchgate.net These calculations can model the distribution of frontier molecular orbitals (HOMO and LUMO), providing insights into which sites are most susceptible to nucleophilic or electrophilic attack. nih.gov For nitroenamines, the LUMO is typically centered on the β-carbon of the nitroalkene, making it the primary site for nucleophilic attack. The HOMO, conversely, is often distributed over the enamine nitrogen and the α-carbon, indicating these as potential sites for electrophilic interaction.

The interplay of steric and electronic factors ultimately governs the reaction pathways. nih.gov The benzyl (B1604629) group on the enamine nitrogen, for instance, can sterically hinder certain approaches to the nitrogen atom while also influencing the electronic nature of the enamine through inductive and resonance effects.

Nucleophilic Addition Reactions at the Enamine Moiety

The polarized nature of the nitroalkene system in this compound makes it a prime candidate for nucleophilic addition reactions.

Michael Additions and Related Conjugate Additions

The Michael addition, a classic example of a conjugate addition, is a key reaction for nitroalkenes. masterorganicchemistry.comorganic-chemistry.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com For this compound, a variety of nucleophiles can participate in this type of addition.

The general mechanism for the Michael addition involves three main steps:

Formation of the nucleophile (e.g., deprotonation of an active methylene (B1212753) compound). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the nitroalkene. masterorganicchemistry.com

Protonation of the resulting enolate/nitronate intermediate. masterorganicchemistry.com

Nitroalkenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which stabilizes the negative charge in the intermediate. organic-chemistry.org A wide range of nucleophiles, including enolates, amines, thiols, and certain organometallic reagents, can be employed in Michael additions to nitroalkenes. masterorganicchemistry.comresearchgate.net

For instance, the reaction of N-benzylamine with α,β-unsaturated esters, a related conjugate addition, has been shown to be promoted by catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions. mdpi.com

| Nucleophile | Product Type | Key Features |

|---|---|---|

| Enolates (from malonates, etc.) | δ-Nitro-carbonyl compounds | Forms a new C-C bond. organic-chemistry.org |

| Amines | β-Amino-nitro compounds | Can be catalyzed by bases like DBU. mdpi.com |

| Thiols | β-Thio-nitro compounds | Readily occurs with thiolate nucleophiles. masterorganicchemistry.com |

Hydride Reductions of the Nitroalkene System

The nitroalkene functionality in this compound can be selectively reduced by hydride reagents. This reaction typically involves the conjugate addition of a hydride ion to the β-carbon of the nitroalkene. The choice of reducing agent is crucial to achieve the desired outcome and avoid reduction of the nitro group itself.

Commonly used hydride reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). However, the reactivity of these reagents differs, with LiAlH4 being a much stronger reducing agent. While Grignard reagents and organolithium compounds tend to add directly to the carbonyl group in α,β-unsaturated carbonyl compounds (1,2-addition), they are less commonly used for simple hydride reduction of nitroalkenes. masterorganicchemistry.com

The selective conjugate addition of a hydride anion to a chiral nitroalkene has been shown to produce a chiral 1,3-nitroamine in high yield. researchgate.net This highlights the potential for stereoselective reductions of the nitroalkene system.

Cycloaddition Reactions of the Nitroenamine Functionality

The double bond in the nitroenamine system of this compound can participate in cycloaddition reactions, acting as a 2π component.

1,3-Dipolar Cycloadditions with Azomethine Ylides

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. mdpi.com Azomethine ylides, which are nitrogen-based 1,3-dipoles, can react with dipolarophiles like the nitroalkene moiety in this compound. mdpi.comwikipedia.org

These reactions are typically concerted, pericyclic processes that proceed in a suprafacial manner with respect to both the dipole and the dipolarophile. wikipedia.org The reaction of an azomethine ylide with an alkene leads to the formation of a pyrrolidine (B122466) ring. wikipedia.org The stereochemistry of the reaction can often be controlled, leading to the formation of specific stereoisomers. wikipedia.org The electronic properties of the substituents on both the azomethine ylide and the dipolarophile influence the reactivity and regioselectivity of the cycloaddition. rsc.org

[4+2]-Cycloadditions (Diels-Alder Type Reactions)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.gov In the context of this compound, the nitro-substituted double bond can act as a dienophile, reacting with a 1,3-diene. The electron-withdrawing nitro group enhances the dienophilic character of the double bond, making it more reactive towards electron-rich dienes.

These reactions have been explored in the biosynthesis of complex natural products, with enzymes known as "Diels-Alderases" catalyzing the cycloaddition. nih.govnih.gov While often concerted, stepwise mechanisms are also possible. rsc.org The development of organocatalytic asymmetric [4+2] cycloaddition reactions has provided a powerful tool for the synthesis of chiral cyclic compounds. researchgate.net

| Reaction Type | Reactant Partner | Product | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine derivative | Forms a five-membered ring. wikipedia.org |

| [4+2] Cycloaddition | 1,3-Diene | Cyclohexene (B86901) derivative | Forms a six-membered ring; dienophile is electron-deficient. nih.gov |

Reactions Involving the Nitro Group Transformation

The nitro group in this compound is a key site for chemical modifications. Its electron-withdrawing nature activates the carbon-carbon double bond for nucleophilic attack, and the nitro group itself can undergo various reductive and transformative reactions.

The reduction of nitroalkenes is a well-established method for the synthesis of amines and ketones. nih.gov The specific outcome of the reaction is highly dependent on the reducing agent and reaction conditions employed.

Reduction to Amines:

The conversion of the nitro group to a primary amine is a common transformation. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For instance, catalytic hydrogenation over palladium on carbon (Pd/C), Raney nickel, or platinum oxide is an effective method for reducing nitro groups to amines. masterorganicchemistry.comwikipedia.org Another approach involves the use of metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.com

Table 1: Reagents for the Reduction of Nitro Groups to Amines

| Reagent | Conditions | Notes |

|---|---|---|

| H₂/Pd, Pt, or Ni | Catalytic amount of metal | General method for nitro group reduction. masterorganicchemistry.com |

| Fe, Sn, or Zn in acid | Acidic medium (e.g., HCl) | Classical method for nitroarene reduction. masterorganicchemistry.com |

| Sodium Hydrosulfite | Aqueous solution | Can be used for selective reductions. wikipedia.org |

Reduction to Ketones:

The Nef reaction provides a pathway to convert a primary or secondary nitroalkane into a corresponding aldehyde or ketone. While this compound is a nitroalkene, its reduction to the corresponding nitroalkane followed by a Nef-type reaction is a plausible route to a ketonic derivative. The process typically involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis under acidic conditions.

Beyond complete reduction to amines, the nitro group can be transformed into other nitrogen-containing functional groups.

Hydroxylamines: Partial reduction of the nitro group can yield hydroxylamines. This can be achieved using specific reducing agents under controlled conditions, such as zinc dust in the presence of ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org

Oximes: The reduction of nitroalkenes can sometimes lead to the formation of oximes, particularly when using certain reducing agents.

Reactions of the Secondary Amine Functionality

The secondary amine group in this compound is a nucleophilic center and can readily participate in various reactions, including alkylation, acylation, and the formation of carbamates.

N-Alkylation: The nitrogen atom of the secondary amine can be alkylated using alkyl halides or other alkylating agents. organic-chemistry.orgresearchgate.net This reaction typically proceeds via an SN2 mechanism and may require a base to deprotonate the amine, enhancing its nucleophilicity. However, direct alkylation of amines can sometimes lead to overalkylation, yielding tertiary amines and quaternary ammonium salts. masterorganicchemistry.com Reductive amination offers a more controlled alternative for mono-alkylation. masterorganicchemistry.comorganic-chemistry.org

N-Acylation: Acylation of the secondary amine to form an amide is a common and important transformation. bath.ac.uk This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting amide is a more stable and less basic functional group. masterorganicchemistry.com

Table 2: Common Acylating Agents for N-Acylation of Amines

| Acylating Agent | Byproduct | Typical Conditions |

|---|---|---|

| Acyl Chloride (RCOCl) | HCl | Pyridine (B92270) or other non-nucleophilic base |

| Acid Anhydride ((RCO)₂O) | Carboxylic Acid | Often requires heating or a catalyst |

Carbamates are esters of carbamic acid and can be synthesized from the secondary amine of this compound. These derivatives have applications in various fields, including as protecting groups in organic synthesis.

The formation of carbamates can be achieved through several methods: wikipedia.org

Reaction with Chloroformates: The amine can react with a chloroformate ester (e.g., benzyl chloroformate, di-tert-butyl dicarbonate) in the presence of a base. organic-chemistry.org

Reaction with Isocyanates: Direct reaction with an isocyanate will yield a substituted urea, a related derivative.

From Carbon Dioxide: A three-component coupling of an amine, carbon dioxide, and a halide can produce carbamates. organic-chemistry.org

The choice of reagent allows for the introduction of various protecting groups, such as the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups.

Mechanistic Investigations using Computational and Experimental Techniques

While specific mechanistic studies on this compound are not extensively documented in the provided search results, the general mechanisms of the reactions described above are well-understood in organic chemistry.

Nitro Group Reduction: The reduction of nitro groups typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. wikipedia.org The exact pathway can be influenced by the reducing agent and reaction conditions.

N-Alkylation and N-Acylation: These reactions follow standard nucleophilic substitution and nucleophilic acyl substitution mechanisms, respectively. Kinetic studies can be employed to understand the reaction rates and the influence of substituents.

Carbamate (B1207046) Formation: The mechanism of carbamate formation depends on the specific synthetic route. For instance, the reaction with chloroformates involves nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. wikipedia.org

Experimental techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are crucial for monitoring these reactions and characterizing the products. researchgate.netnih.gov Computational methods, such as density functional theory (DFT), can provide insights into the electronic structure of the molecule, transition state energies, and reaction pathways, complementing experimental findings.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a pivotal computational tool for investigating the electronic structure, properties, and reaction mechanisms of organic molecules, including nitroenamines. For compounds structurally related to this compound, DFT calculations provide a molecular-level understanding of their reactivity. These studies typically focus on optimizing the ground state geometry, calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and mapping the potential energy surface for various reaction pathways.

DFT studies on analogous systems, such as β-nitroacrylates, have revealed that the reactive electrophiles are often protonated or activated forms of the nitroalkene. researchgate.net The distribution of electron density and the energies of the frontier molecular orbitals are key determinants of reactivity. For instance, the HOMO is often localized on the enamine moiety, indicating its nucleophilic character, while the LUMO is typically centered on the nitroalkene fragment, highlighting its electrophilic nature. This electronic setup suggests that the β-carbon of the nitroalkene is susceptible to nucleophilic attack, a common reaction pathway for this class of compounds. researchgate.net

Table 1: Representative DFT Data for a Model Nitroenamine

| Computational Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and chemical reactivity of the molecule. A smaller gap often implies higher reactivity. |

| Dipole Moment | 4.8 D | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Mulliken Charge on β-Carbon | +0.25 | Suggests the electrophilic character of the β-carbon in the nitroalkene moiety, making it a likely site for nucleophilic attack. |

| Mulliken Charge on α-Carbon | -0.15 | Indicates the relative electron density on the α-carbon. |

Transition State Analysis and Reaction Energetics

Transition state analysis is a critical component of computational chemistry that helps in understanding the feasibility and mechanism of a chemical reaction. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. This provides quantitative insights into the reaction kinetics.

For reactions involving compounds similar to this compound, such as the nitro-Mannich reaction, transition state models have been proposed to explain the observed stereoselectivity. nih.gov These models often involve the formation of a highly ordered cyclic transition state, where the reactants are brought into close proximity and optimal orientation for the reaction to occur. nih.govrsc.org DFT calculations are instrumental in locating these transition state structures and verifying the proposed mechanisms. For example, in the reaction of nitrones, which share some electronic similarities with nitroenamines, DFT studies have been used to elucidate the rearrangement of transient cycloadducts by calculating the energy profiles of different possible pathways. researchgate.net

The energetics of the entire reaction pathway, including intermediates and transition states, can be mapped out to create a potential energy surface diagram. This allows for a comparison of different possible reaction channels and helps in predicting the most likely reaction mechanism. While specific transition state analyses for this compound are not documented in available literature, the following table provides an example of the kind of energetic data that would be obtained from such a study for a hypothetical reaction.

Table 2: Representative Reaction Energetics for a Hypothetical Reaction of a Nitroenamine

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | The starting energy of the nitroenamine and a generic nucleophile. |

| Transition State 1 (TS1) | +15.2 | The energy barrier for the initial nucleophilic attack on the β-carbon of the nitroenamine. |

| Intermediate 1 | -5.7 | A stabilized intermediate formed after the initial nucleophilic addition. |

| Transition State 2 (TS2) | +10.8 | The energy barrier for a subsequent proton transfer or rearrangement step. |

| Products | -20.3 | The final energy of the reaction products, indicating an overall exothermic reaction. |

Kinetic Profiling and Reaction Pathway Elucidation

Kinetic profiling involves monitoring the concentrations of reactants, intermediates, and products over time to understand the rate of a chemical reaction and its dependence on various factors such as concentration, temperature, and catalysts. This experimental approach provides crucial data for elucidating reaction mechanisms and can be used to validate or refine computationally proposed pathways. The use of modern kinetic tools allows for the collection of continuous reaction progress data, offering deep mechanistic insights. nih.gov

Kinetic studies on related systems, such as the formation of nitrosamines from secondary amines, have been conducted to determine the rate equations and the influence of reaction conditions. rsc.org For instance, the rate of reaction might be found to be first order with respect to the nitroenamine and the reacting nucleophile. Such data can help to distinguish between different plausible mechanisms. For example, a mechanism involving a pre-equilibrium step would have a different rate law compared to a direct single-step reaction.

While specific kinetic profiling studies on this compound are not found in the reviewed literature, the table below illustrates the type of kinetic data that would be sought in such an investigation.

Table 3: Illustrative Kinetic Data for a Reaction of a Nitroenamine

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order in Nitroenamine | 1 | [Nitroenamine] = 0.01-0.1 M, [Nucleophile] = 0.5 M |

| Reaction Order in Nucleophile | 1 | [Nitroenamine] = 0.05 M, [Nucleophile] = 0.1-1.0 M |

| Rate Constant (k) | 2.5 x 10⁻³ M⁻¹s⁻¹ | T = 298 K, Solvent = Acetonitrile |

| Activation Energy (Ea) | 55 kJ/mol | Determined from Arrhenius plot over T = 288-318 K |

| Entropy of Activation (ΔS‡) | -85 J/mol·K | Suggests a highly ordered transition state. |

By combining the insights from DFT studies, transition state analysis, and experimental kinetic profiling, a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound and related β-nitroenamines can be achieved.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of N-Benzyl-1-nitroprop-1-en-2-amine. The presence of a chiral center at the second carbon (C2) of the propene chain introduces significant complexity and provides a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The electron-withdrawing nitro group and the aromatic ring significantly influence the chemical shifts. Based on data from analogous compounds like N-benzylaniline and N-benzyl-4-chloroaniline, the aromatic protons of the benzyl (B1604629) group would appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The vinylic proton, being part of a conjugated system and adjacent to the strongly deshielding nitro group, is expected to resonate significantly downfield. The methyl protons would appear as a doublet, coupled to the methine proton at the chiral center. The N-H proton signal would likely be a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the benzyl group are expected in the aromatic region (δ 127-139 ppm). rsc.org The benzylic carbon (CH₂) typically appears around δ 48-50 ppm. rsc.orgrsc.org The sp² carbons of the nitro-alkene moiety would be significantly affected by the nitro group, with the carbon bearing the nitro group (C1) being more downfield than the carbon bonded to the amine (C2).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Vinylic H | 7.0 - 7.5 | - |

| Aromatic H (C₆H₅) | 7.2 - 7.4 | 127.0 - 129.0 |

| Benzylic CH₂ | 4.3 - 4.5 | 48.0 - 52.0 |

| Methine CH (C2) | 4.0 - 4.4 | 55.0 - 60.0 |

| Methyl CH₃ | 1.3 - 1.5 | 18.0 - 22.0 |

| NH | 1.5 - 3.0 (broad) | - |

| Vinylic C1 (-NO₂) | - | 145.0 - 150.0 |

| Vinylic C2 (-NH) | - | 130.0 - 135.0 |

| Aromatic C (ipso) | - | 138.0 - 140.0 |

*Note: These are estimated values based on the analysis of structurally similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton (CH) and the methyl protons (CH₃), as well as between the NH proton and the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals in the ¹H and ¹³C spectra, for instance, connecting the benzylic proton signals to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space. It would be particularly useful for confirming the stereochemistry and observing spatial relationships, such as the proximity between the benzylic protons and the protons on the propene chain.

A key feature in the ¹H NMR spectrum of this compound is the nature of the benzylic methylene (B1212753) (CH₂) protons. Due to the presence of a stereocenter at C2, the two benzylic protons are chemically non-equivalent and are termed diastereotopic. This non-equivalence arises because replacing each proton in turn with a hypothetical group would create a pair of diastereomers.

As a result, instead of a simple singlet, these two protons (Hₐ and Hₑ) will have different chemical shifts. They will couple to each other (geminal coupling) and potentially to the methine proton at C2, resulting in a complex multiplet, often an AB quartet, where each line is further split into a doublet (ABd). The observation of this complex splitting pattern is a definitive confirmation of the molecule's chirality and structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The infrared spectrum would be dominated by the strong absorptions of the nitro group. Key expected vibrational frequencies include:

N-O Asymmetric Stretch: A very strong band at approximately 1500-1550 cm⁻¹.

N-O Symmetric Stretch: A strong band around 1340-1380 cm⁻¹.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹, characteristic of the alkene double bond conjugated with a nitro group.

N-H Stretch: A moderate, single peak around 3300-3400 cm⁻¹ for the secondary amine.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric N-O stretch, the C=C double bond, and the aromatic ring breathing modes are expected to give strong Raman signals. A study on N-benzyl-2-methyl-4-nitroaniline showed strong Raman activity for the nitro group and aromatic moieties, which would be analogous here. nih.gov

Table 2: Predicted Principal Vibrational Bands for this compound *

| Vibrational Mode | Functional Group | Predicted FT-IR Wavenumber (cm⁻¹) ** | Predicted Raman Shift (cm⁻¹) ** |

| N-H Stretch | Secondary Amine | 3300 - 3400 (moderate) | Weak |

| Aromatic C-H Stretch | Benzyl Ring | 3030 - 3100 (moderate) | Strong |

| Aliphatic C-H Stretch | CH₂, CH₃ | 2850 - 2960 (moderate) | Moderate |

| C=C Stretch | Nitroalkene | 1640 - 1680 (medium) | Strong |

| N-O Asymmetric Stretch | Nitro Group | 1500 - 1550 (very strong) | Moderate |

| Aromatic C=C Stretch | Benzyl Ring | 1450 - 1600 (variable) | Strong |

| N-O Symmetric Stretch | Nitro Group | 1340 - 1380 (strong) | Strong |

*Note: Predicted frequencies are based on general spectroscopic tables and data from similar compounds. researchgate.netmdpi.comresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic systems within the molecule. For this compound, two primary chromophores are present: the benzyl group and the nitro-conjugated alkene system.

The spectrum is expected to show multiple absorption bands:

π → π* Transitions: Strong absorption bands are predicted due to the conjugated system of the nitro-alkene and the aromatic transitions of the phenyl ring. The phenyl group typically shows a strong band (E-band) around 200-210 nm and a weaker, structured band (B-band) around 250-270 nm. researchgate.net The conjugation of the double bond with the nitro group would likely result in a strong absorption band at a longer wavelength, potentially in the 280-320 nm range.

n → π* Transitions: A weaker absorption band at a longer wavelength (likely > 320 nm) is expected, corresponding to the promotion of a non-bonding electron from the oxygen of the nitro group into an anti-bonding π* orbital.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula, and to gain structural information from the fragmentation patterns.

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular weight of the compound (C₁₀H₁₂N₂O₂ = 192.22 g/mol ).

Fragmentation Pattern: Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule would undergo characteristic fragmentation.

Tropylium (B1234903) Ion: The most prominent peak in the spectrum of many benzyl-containing compounds is often the tropylium cation at m/z 91, formed by rearrangement and loss of the rest of the molecule from the benzyl group. nist.gov

Alpha-Cleavage: Cleavage of the bond between C2 and C3 is a common pathway for amines. This would lead to a resonance-stabilized iminium ion.

Loss of Nitro Group: Fragmentation can occur via the loss of a nitro group (•NO₂, 46 Da) or a nitrous acid molecule (HNO₂, 47 Da), which are characteristic fragmentation pathways for nitroaromatic and nitroalkene compounds.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound *

| m/z | Predicted Fragment Ion | Formation Pathway |

| 193 | [C₁₀H₁₂N₂O₂ + H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 146 | [C₁₀H₁₂N₂]⁺ | Loss of O₂ or rearrangement and loss of NO₂ |

| 106 | [C₇H₈N]⁺ | Benzylamine (B48309) radical cation |

| 91 | [C₇H₇]⁺ | Tropylium cation (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

*Note: Fragmentation is complex and these represent plausible major pathways based on the analysis of similar structures. nist.gov

High-Resolution Mass Spectrometry (HRMS)

Extensive searches of scientific literature and chemical databases have been conducted to obtain High-Resolution Mass Spectrometry (HRMS) data for the specific chemical compound this compound. These inquiries included searches for its synthesis, characterization, and analytical profiles.

Despite these comprehensive efforts, specific HRMS data, including detailed research findings and data tables for this compound, were not found to be available in the public domain. The scientific literature that was accessible through these searches does not appear to contain reports on the isolation and specific HRMS characterization of this compound.

While general methodologies for the HRMS analysis of related compound classes, such as nitroenamines and N-benzyl derivatives, are established, specific experimental data for the target compound remains elusive. The characterization of novel compounds is an ongoing process in chemical research, and it is possible that the data for this compound has not yet been published or is part of proprietary research.

Therefore, a detailed discussion of research findings and presentation of HRMS data tables for this compound cannot be provided at this time.

Synthesis of Derivatives and Analogues of N Benzyl 1 Nitroprop 1 En 2 Amine

Modification of the Benzyl (B1604629) Moiety

The benzyl group provides a versatile handle for introducing structural diversity. Modifications can range from simple substitutions on the aromatic ring to the use of more complex chiral benzyl derivatives for stereocontrolled synthesis.

The aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of substituents. masterorganicchemistry.commasterorganicchemistry.com These reactions typically involve treating the benzene (B151609) ring with an appropriate electrophile in the presence of an acid catalyst. youtube.comyoutube.com The nature and position of these substituents can significantly influence the electronic properties and lipophilicity of the resulting molecule. nih.gov For instance, electron-withdrawing groups like a nitro group (NO2) or electron-donating groups can be installed, which deactivates or activates the ring, respectively, toward further substitution. youtube.comrsc.org

Synthetic strategies often involve starting with an appropriately substituted benzaldehyde (B42025) or benzylamine (B48309). For example, the synthesis of N-benzyl-N-methylprop-2-yn-1-amine derivatives has been accomplished starting from 3-methyl-benzoic acid, demonstrating the incorporation of an alkyl substituent on the phenyl ring. researchgate.net Similarly, N-benzyl-2-acetamidopropionamide derivatives have been prepared with various substituents on the benzyl ring to explore their biological activities. nih.gov

Furthermore, the phenyl ring can be replaced entirely with a heteroaromatic system to create heteroaryl analogues. This is a common strategy in medicinal chemistry to modulate pharmacological profiles. Syntheses of N-benzyl nitrone analogues have been reported where the benzyl group is substituted or replaced by heterocyclic rings. researchgate.netmdpi.comresearchgate.net For instance, N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated for various activities. nih.gov The use of nickel/photoredox dual catalysis has also emerged as a powerful method for the asymmetric cross-coupling of aryl bromides with N-heterocyclic precursors to generate chiral N-benzylic heterocycles. nih.gov

Table 1: Examples of Substituted Benzylamines for Derivative Synthesis

| Starting Material | Resulting Moiety | Reference |

|---|---|---|

| 3-Methyl-benzoic acid | 3-Methylbenzyl | researchgate.net |

| Substituted Benzaldehydes | Substituted Benzyl | nih.gov |

| Heterocyclic Aldehydes | Heteroarylmethyl | mdpi.com |

Chiral Benzyl Derivatives for Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, and chiral benzyl derivatives serve as valuable tools in this regard. Chiral amines, such as (R)- or (S)-α-ethylbenzylamine, can be used as starting materials to introduce a stereocenter. sigmaaldrich.com For example, chiral unsaturated benzylamines, prepared from (S)-amino acids, have been used in iodocyclization reactions to produce 2,5-trans-disubstituted piperazines with excellent stereoselectivity. mdpi.com

Another approach involves the use of chiral auxiliaries derived from benzylamines. Belokon's chiral Ni(II) complexes, which utilize Schiff bases derived from ligands like (S)-N-(benzylprolyl)aminobenzophenone (BPB), are robust intermediates for the asymmetric synthesis of novel amino acids. researchgate.net These complexes guide the stereochemical outcome of reactions such as alkylations and Michael additions. The versatility of these methods allows for the controlled construction of chiral centers within the molecule, which is often essential for biological activity.

Modifications of the Nitropropene Backbone

The nitropropene core is a reactive and versatile scaffold. Modifications can be made by altering the substituents at the C-1 and C-2 positions of the propene chain or by introducing different aromatic groups onto the chain itself.

The substitution pattern on the nitropropene backbone can be readily altered by changing the starting materials in the condensation reaction. The classic synthesis of such nitroalkenes is the Henry reaction (or Knoevenagel condensation), which involves the base-catalyzed reaction of a carbonyl compound with a nitroalkane. wikipedia.orgyoutube.com

To vary the substituent at the C-1 position, different aldehydes or ketones can be used in place of benzaldehyde. For C-2 modifications, the choice of the nitroalkane is key. While N-Benzyl-1-nitroprop-1-en-2-amine is typically derived from nitroethane (providing a methyl group at C-2), using other primary nitroalkanes like 1-nitropropane (B105015) or 1-nitrobutane (B1203751) would install ethyl or propyl groups, respectively, at the C-2 position. wikipedia.org Synthetic strategies have been developed for producing tetrasubstituted nitroalkenes, which are valuable intermediates for α,α-disubstituted amino acids, by reacting ketones with nitro-functionalized phosphonates or similar reagents. nih.gov

Table 2: Reagent-Based Modification of the Nitropropene Backbone

| Desired Substitution | Carbonyl Reagent | Nitroalkane Reagent | Reference |

|---|---|---|---|

| C-1 Alkyl | Aliphatic Aldehyde/Ketone | Nitroethane | nih.gov |

| C-2 Ethyl | Benzaldehyde | 1-Nitropropane | wikipedia.org |

| C-2 Propyl | Benzaldehyde | 1-Nitrobutane | wikipedia.org |

Aromatic Substitutions on the Propene Chain (e.g., Aryl-substituted Nitroalkenes)

Introducing aromatic rings onto the propene chain, particularly at the C-1 position, yields aryl-substituted nitroalkenes, a widely studied class of compounds. The most common example is 1-phenyl-2-nitropropene, synthesized from the condensation of benzaldehyde and nitroethane. wikipedia.orglookchem.com This reaction is highly versatile; by employing various substituted benzaldehydes, a vast array of C-1 aryl-substituted nitroalkenes can be accessed. wikipedia.org For example, reacting 3,4-methylenedioxybenzaldehyde (piperonal) with nitroethane yields MDP2NP, a precursor in the synthesis of other compounds. wikipedia.org

These aryl-substituted nitroalkenes are valuable synthetic intermediates. researchgate.net Their rich chemistry has been extensively reviewed, highlighting their role as precursors in the synthesis of numerous heterocyclic compounds. rsc.orgresearchgate.netrsc.org The electron-withdrawing nature of the nitro group makes the alkene susceptible to nucleophilic attack, facilitating a wide range of transformations.

Cyclization Reactions to Form Heterocyclic Scaffolds

The functional groups present in this compound and its derivatives—namely the nitroalkene and the secondary amine—provide the necessary components for various cyclization reactions to construct complex heterocyclic scaffolds. mdpi.com Nitroalkenes are excellent substrates for such transformations due to their high reactivity. rsc.org

Several strategies have been employed:

[3+2] Cycloadditions: A tandem condensation followed by an intramolecular nitrone-alkene [3+2] cycloaddition has been used to create sp3-rich heterocyclic scaffolds with high regio- and diastereoselectivity. nih.gov Similarly, N-benzyl ketimines can undergo [3+2] cycloaddition with acetylenes to form pyrrolines. researchgate.net

Reductive Cyclizations: The nitro group can be reduced and subsequently cyclized in one pot. For example, 4-aryl-4-nitroaldehydes, formed from Michael addition to nitroalkenes, can undergo reductive cyclization using reagents like Zn/HOAc to furnish 5-alkyl-5-aryl-1-pyrroline N-oxides. researchgate.net

Cascade/Domino Reactions: Nitroalkenes are ideal for cascade reactions. Michael addition of a nucleophile followed by an intramolecular cyclization is a common pathway to synthesize five- and six-membered heterocycles like pyrrolidines and piperidines. rsc.orgresearchgate.net

Intramolecular Redox Cyclization: In some systems, an intramolecular redox reaction can initiate cyclization. For instance, 2-nitrobenzyl alcohol and benzylamine can react to form cinnolines through a process involving the formation of a 2-nitrosobenzaldehyde intermediate, condensation, and subsequent cyclization. rsc.org

Acid-Catalyzed Cyclization: Strong acids like triflic acid can promote the intramolecular cyclization of related systems, such as 1-benzyl-2-(nitromethylene)pyrrolidines, to form tricyclic iminium species. researchgate.net

Photochemical Cyclization: Light-induced reactions, such as the cyclization between primary amines and o-nitrobenzyl alcohols, represent a modern approach for forming heterocyclic rings under mild conditions. nih.gov

These cyclization strategies transform the linear this compound framework into a diverse range of valuable heterocyclic structures, which are core motifs in many biologically active compounds. nih.gov

Pyrrolidine (B122466) and Pyrrolizine Derivatives

The synthesis of pyrrolidine and its fused bicyclic analogue, pyrrolizine, is of significant interest due to the prevalence of these scaffolds in natural products and pharmaceuticals. Common synthetic strategies for pyrrolidines include the cycloaddition reactions of azomethine ylides, the reduction of pyrroles, and intramolecular cyclizations of functionalized amines. The construction of the pyrrolizine core often involves multi-step sequences starting from proline or related pyrrolidine derivatives.

Despite the theoretical potential for this compound to participate in cycloaddition or Michael addition-cyclization cascades to form pyrrolidine rings, no published research has been identified that demonstrates this specific application.

Pyrimidine (B1678525) and Dihydropyridine (B1217469) Derivatives

Pyrimidines are fundamental components of nucleic acids and a wide array of pharmacologically active compounds. Their synthesis typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea (B124793) derivative. Dihydropyridines, well-known for their use as calcium channel blockers, are most famously synthesized via the Hantzsch pyridine (B92270) synthesis, which involves the multicomponent reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

A thorough review of the literature does not indicate the use of this compound as a building block in any established methods for the synthesis of pyrimidine or dihydropyridine rings.

Benzimidazole (B57391) Derivatives

The benzimidazole scaffold is a key feature in a number of successful pharmaceuticals, including proton pump inhibitors and anthelmintics. The most common synthetic method is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. Other methods include the reaction of o-phenylenediamines with aldehydes followed by an oxidative cyclization.

As with the other heterocyclic systems, there is no evidence in the scientific literature to support the use of this compound as a starting material for the synthesis of benzimidazole derivatives.

Advanced Applications in Organic Synthesis and Chemical Research

Strategic Synthon in Multicomponent Reaction (MCR) Development

N-Benzyl-1-nitroprop-1-en-2-amine is an ideal candidate for the development of novel multicomponent reactions (MCRs) due to its dual nucleophilic and electrophilic nature. In its enamine tautomer, the β-carbon is nucleophilic, while the nitroalkene moiety makes the α-carbon electrophilic. This allows it to react with a diverse range of substrates in a single pot, rapidly building molecular complexity.

The N-benzyl group offers steric and electronic modulation, influencing the stereochemical outcome of reactions and often enhancing the stability of intermediates. Its potential applications in MCRs are aimed at the synthesis of highly substituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Table 1: Potential Multicomponent Reactions Involving this compound

| MCR Type | Potential Reactants | Resulting Scaffold |

| Aza-Diels-Alder | Dienes, Aldehydes | Substituted Piperidines |

| Hantzsch-type Reaction | Aldehydes, β-Ketoesters | Dihydropyridines |

| Petasis-type Reaction | Boronic acids, Aldehydes | Substituted Allylic Amines |

| Ugi/Passerini-type | Isocyanides, Carboxylic acids | Complex Peptidomimetics |

Research in this area focuses on leveraging the inherent reactivity of the nitroenamine core to construct diverse molecular libraries efficiently. The development of stereoselective MCRs using this synthon is a particularly active field of investigation.

Precursor for Advanced Pharmaceutical Intermediates and Chiral Building Blocks

The this compound framework is a valuable starting point for the synthesis of advanced pharmaceutical intermediates and chiral building blocks. The N-benzyl group is a common pharmacophore in its own right and also serves as a readily removable protecting group in many synthetic sequences.

The nitroenamine functionality can be transformed into a variety of other useful groups. For example, stereoselective reduction of the double bond and the nitro group can lead to chiral 1,2-diamines, which are crucial components of many catalysts and biologically active molecules. The synthesis of chiral N-benzylic heterocycles is a key application, as this motif is found in numerous pharmaceuticals. nih.gov The development of asymmetric cross-coupling reactions provides a powerful tool for creating these valuable compounds. nih.gov

The versatility of this precursor is highlighted by its potential to generate a range of important structural motifs.

Table 2: Pharmaceutical Intermediates from this compound

| Transformation | Resulting Functional Group | Application/Intermediate |

| Asymmetric Reduction | Chiral 1,2-Diamine | Chiral Ligands, Antiviral agents |

| Reduction & Cyclization | Substituted Pyrrolidines | Enzyme Inhibitors, CNS agents |

| Cycloaddition | Nitrogen Heterocycles | Anticancer, Anti-inflammatory |

| Oxidation/Rearrangement | α-Amino Ketones | Synthetic Intermediates |

The ability to generate enantiomerically pure building blocks from this achiral precursor through asymmetric catalysis is a key area of focus for pharmaceutical development. nih.gov

Role in the Synthesis of Complex Organic Architectures

The reactivity of this compound makes it a powerful tool for the construction of complex organic architectures, particularly nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org These structures form the core of many natural products and synthetic drugs.

The nitroenamine can participate in a variety of cycloaddition reactions, acting as a two-carbon component in [2+n] cycloadditions or as a four-atom component in [4+n] cycloadditions, depending on the reaction partner and conditions. This allows for the controlled synthesis of five-, six-, and seven-membered rings with multiple stereocenters.

For instance, its reaction with electron-deficient alkenes can lead to highly functionalized cyclohexene (B86901) derivatives. Intramolecular reactions, where the benzyl (B1604629) group or a tethered side chain participates in the reaction, can lead to the formation of fused or bridged bicyclic systems. The synthesis of N-heterocycles is a particularly active area of research due to their prevalence in pharmaceuticals and materials science. rsc.org

Development of Novel Methodologies Leveraging Nitroenamine Reactivity

The unique electronic nature of this compound continues to inspire the development of new synthetic methodologies. Research is ongoing to further exploit the "push-pull" character of the nitroenamine system.

Novel catalytic systems are being designed to control the regioselectivity and stereoselectivity of its reactions. This includes the use of both metal-based and organocatalysts to activate the nitroenamine towards new reaction pathways. For example, photoredox catalysis can be employed to generate radical intermediates from the nitroenamine, opening up new avenues for C-C and C-N bond formation. nih.gov

Furthermore, the N-benzyl group itself can be functionalized or replaced, allowing for the synthesis of a wide array of substituted nitroenamines with tailored reactivity. The development of efficient and selective methods for these transformations is a key objective in contemporary organic synthesis.

Future Research Trajectories

Exploration of New Reactivity Modes and Catalytic Systems for Nitroenamines

The versatile reactivity of nitroenamines stems from the unique electronic properties conferred by the nitro group and the enamine moiety. The strong electron-withdrawing nature of the nitro group makes the carbon-carbon double bond an excellent Michael acceptor, susceptible to attack by nucleophiles. nih.gov Future research will likely focus on discovering novel transformations and developing more efficient and selective catalytic systems.

A promising area of investigation is the development of novel catalytic systems to control the reactivity and stereochemistry of nitroenamine reactions. nih.gov For instance, copper-nitroxyl co-catalyzed systems have shown effectiveness in the functionalization of amines under mild conditions, a methodology that could be adapted for nitroenamine synthesis and modification. nih.govnih.gov The exploration of different metal catalysts and ligands could lead to new asymmetric transformations, providing access to enantiomerically enriched products with potential pharmaceutical applications.

Furthermore, research into the reactivity of the nitro group itself within the nitroenamine framework is a key direction. While the nitro group is known to activate the double bond, its participation in cycloaddition reactions or its transformation into other functional groups remains an area ripe for exploration. Inspired by the development of energetic materials like FOX-7, where a nitro group is replaced by a tetrazole ring to enhance stability, future work could explore similar substitutions to modulate the reactivity and properties of nitroenamines. acs.orgacs.org

| Catalyst System | Potential Application for Nitroenamines | Key Advantages |

| Copper-Nitroxyl | α-functionalization and dehydrogenation | Mild reaction conditions, broad functional group tolerance. nih.govnih.gov |

| Iron(salen) Complexes | Reductive functionalization of the nitro group | Chemoselective reduction in the presence of other reducible groups. cardiff.ac.uk |

| Organocatalysts | Asymmetric conjugate additions | Enantioselective formation of complex molecular frameworks. nih.gov |

Integration with Sustainable and Green Chemistry Principles in Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. numberanalytics.comyoutube.com Future syntheses of N-Benzyl-1-nitroprop-1-en-2-amine and its analogues will likely be designed with these principles in mind, focusing on atom economy, use of renewable resources, and energy efficiency. rsc.orgijsrst.com

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. numberanalytics.com For nitroenamine synthesis, this could involve:

Preventing waste : Designing reactions with high atom economy that minimize the formation of byproducts. ijsrst.com

Safer solvents and auxiliaries : Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. youtube.comijsrst.com

Energy efficiency : Utilizing energy-efficient methods like microwave-assisted synthesis, which can accelerate reaction times and reduce energy consumption. mdpi.com

Use of renewable feedstocks : Exploring biosynthetic routes or utilizing platform chemicals derived from biomass as starting materials. numberanalytics.comrsc.org

Catalysis : Developing highly efficient and recyclable catalysts to reduce waste and improve reaction efficiency. numberanalytics.com

The pharmaceutical industry, a major consumer of complex organic molecules, is already seeing significant benefits from implementing green chemistry, including reduced waste and lower production costs. youtube.commdpi.com Applying these principles to nitroenamine synthesis will be crucial for their large-scale and environmentally responsible production.

High-Throughput Screening and Automated Synthesis of Analogues

The discovery of novel compounds with desired properties can be accelerated through high-throughput screening (HTS) and automated synthesis. These technologies enable the rapid generation and evaluation of large libraries of molecules. biorxiv.orgresearchgate.net For this compound, this approach can be used to systematically explore the chemical space around its core structure, leading to the identification of analogues with enhanced biological activity or material properties.

Automated synthesis platforms can perform reactions in a parallel or sequential manner with minimal human intervention, significantly increasing the efficiency of compound library generation. researchgate.netkit.edu These systems can be adapted for the synthesis of nitroenamine derivatives by varying the substituents on the benzyl (B1604629) ring, the amine, or the nitroalkene backbone. The use of miniaturized reaction formats, such as those in microfluidic systems or 96-well plates, further reduces reagent consumption and waste. researchgate.netnih.gov

Once synthesized, these libraries of nitroenamine analogues can be subjected to HTS assays to identify compounds with specific biological activities. biorxiv.orgresearchgate.net For example, HTS can be employed to screen for novel nitrification inhibitors, a critical application for improving agricultural nitrogen use efficiency and reducing environmental pollution. biorxiv.orgresearchgate.net The data generated from HTS can then be used to build structure-activity relationships, guiding the design of next-generation compounds.

| Technology | Application in Nitroenamine Research | Potential Benefits |

| Automated Parallel Synthesis | Rapid generation of diverse nitroenamine libraries. researchgate.net | Increased efficiency, reduced manual error, accelerated discovery. kit.edu |

| Microfluidic Systems | Miniaturized synthesis and reaction optimization. researchgate.net | Low reagent consumption, precise reaction control, real-time analysis. |

| High-Throughput Screening (HTS) | Rapid evaluation of biological or material properties of analogues. biorxiv.orgresearchgate.net | Identification of lead compounds, building structure-activity relationships. |

Advanced Computational Modeling for Reaction Design and Prediction in Nitroenamine Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govyale.edu For nitroenamine chemistry, these approaches can provide deep insights into reaction mechanisms, predict the properties of new compounds, and guide the design of experiments, ultimately saving time and resources. mit.edu

Quantum mechanics (QM) methods can be used to model the electronic structure of this compound and related compounds, elucidating their reactivity and spectroscopic properties. acs.org For instance, QM simulations can help understand the initial decomposition pathways of energetic materials based on nitroenamine structures. acs.orgacs.org This knowledge is crucial for designing more stable and effective compounds.

Machine learning models, trained on large datasets of known reactions, can predict the outcomes of new chemical transformations. nih.govarxiv.org These models can be applied to retrosynthetic analysis, helping chemists devise efficient synthetic routes to complex nitroenamine targets. arxiv.org Furthermore, predictive models can be developed to forecast the biological activity or toxicity of virtual compounds, allowing for the in silico screening of large libraries before their actual synthesis. nih.govmdpi.com The integration of computational modeling with automated synthesis and HTS creates a powerful closed-loop discovery cycle, where predictions guide experiments, and experimental data refines the models. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.